molecular formula C11H23NO2 B13952087 Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- CAS No. 63980-63-2

Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-

Cat. No.: B13952087
CAS No.: 63980-63-2
M. Wt: 201.31 g/mol
InChI Key: VZSFNWNPGOTXER-UHFFFAOYSA-N
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Description

Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- is an organic compound with the molecular formula C10H23NO2. It is a secondary amine and an alcohol, characterized by the presence of an isopropylamino group and a hydroxyhexyl group attached to the ethanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- typically involves the reaction of 2-isopropylaminoethanol with 4-hydroxyhexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Isopropylamino)ethanol: A related compound with similar structural features but lacking the hydroxyhexyl group.

    N-Isopropylethanolamine: Another similar compound with a different substitution pattern on the ethanol backbone.

Uniqueness

Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- is unique due to the presence of both the isopropylamino and hydroxyhexyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63980-63-2

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C11H23NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h8-14H,3-7H2,1-2H3

InChI Key

VZSFNWNPGOTXER-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1CCC(CC1)O)O

Origin of Product

United States

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